3-(2-bromoethoxy)pentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoethoxy)pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-3-7(4-2)9-6-5-8/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUKMWMUFRZXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 2 Bromoethoxy Pentane and Analogous Structures
Direct Synthetic Approaches to 3-(2-bromoethoxy)pentane
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This venerable yet effective method involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, two main retrosynthetic pathways can be envisioned:
Pathway A: The reaction of sodium 3-pentoxide with an excess of 1,2-dibromoethane (B42909).
Pathway B: The reaction of 2-bromoethanol (B42945) with 3-bromopentane (B47287) under basic conditions.
Pathway A is generally preferred due to the higher reactivity of the primary bromide in 1,2-dibromoethane towards nucleophilic substitution, compared to the secondary bromide in 3-bromopentane. The reaction proceeds via an SN2 mechanism, where the 3-pentoxide ion, generated by treating 3-pentanol (B84944) with a strong base such as sodium hydride, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion. masterorganicchemistry.com Using a large excess of 1,2-dibromoethane helps to minimize the formation of the diether byproduct.
To enhance the efficiency of this synthesis, phase-transfer catalysis (PTC) can be employed. crdeepjournal.orgresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate. crdeepjournal.orgjetir.org
| Reactant 1 | Reactant 2 | Base | Catalyst | Product | Reaction Type |
| 3-Pentanol | 1,2-Dibromoethane | Sodium Hydride | None | This compound | Williamson Ether Synthesis |
| 3-Pentanol | 1,2-Dibromoethane | Sodium Hydroxide | Quaternary Ammonium Salt | This compound | Phase-Transfer Catalysis |
Preparation of Complex Molecular Architectures Incorporating the 2-Bromoethoxy Functional Group
The 2-bromoethoxy moiety is a versatile building block that can be incorporated into more complex molecular structures through various synthetic strategies.
Alkylation Reactions in Ether Formation
The fundamental principle of the Williamson ether synthesis, alkylation of an alcohol, is broadly applicable for creating a wide range of ethers containing the 2-bromoethoxy group. masterorganicchemistry.comwikipedia.org By selecting different alcohols, a diverse library of bromoethoxy-containing compounds can be generated. For instance, the reaction of various substituted phenols with 1,2-dibromoethane under basic conditions yields the corresponding (2-bromoethoxy)benzene (B15470) derivatives. nih.gov The reactivity of the alcohol and the steric hindrance around the hydroxyl group are key factors influencing the reaction's success. Primary alcohols are generally the most reactive, while tertiary alcohols are more prone to elimination side reactions. wikipedia.org
Multicomponent Reaction Sequences Utilizing 2-Bromoethoxy Building Blocks
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient route to molecular diversity. mdpi.com While specific examples directly utilizing this compound in MCRs are not extensively documented, the precursor, 2-bromoethanol, can participate in such reactions. For instance, alcohols can be used in tandem transformations and multicomponent reactions following a dehydrogenation strategy to synthesize N-heterocycles. rsc.org This suggests the potential for developing MCRs where a 2-bromoethoxy-containing alcohol is one of the components, leading to the direct incorporation of this functional group into a complex heterocyclic scaffold.
Chemo- and Stereoselective Synthesis of Bromoethoxy-Containing Scaffolds
Achieving chemo- and stereoselectivity is a crucial aspect of modern organic synthesis. In the context of bromoethoxy-containing compounds, this can be approached through several strategies. For example, the bromoalkoxylation of alkenes can be performed with regio- and stereocontrol. The reaction of certain unsaturated carbonyl compounds with N-bromosuccinimide (NBS) in the presence of an alcohol leads to the formation of bromo(alkoxy) derivatives with a high degree of stereoselectivity. researchgate.net While this example does not directly produce a 2-bromoethoxy group, the principle can be extended to the use of 2-bromoethanol as the nucleophile, potentially leading to stereodefined bromoethoxy-containing products. Furthermore, the synthesis of geminal bromofluoroalkenes can be achieved with high stereoselectivity through the kinetically controlled conversion of oxaphosphetane intermediates, showcasing the possibility of fine-tuning reaction conditions to achieve specific stereochemical outcomes in halogenated compounds. nih.gov
One-Pot Synthetic Procedures for Brominated Ethers
Utilization of 2-Bromoethoxy Moieties as Key Intermediates in Complex Molecule Synthesis
The 2-bromoethoxy group is a highly useful functional handle in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which allows for a variety of subsequent transformations.
The bromine atom can be readily displaced by a wide range of nucleophiles in SN2 reactions, enabling the introduction of diverse functionalities. This makes compounds like this compound valuable intermediates for the synthesis of more complex molecules. For example, the 2-bromoethoxy group can serve as a precursor for the formation of various heterocyclic compounds. researchgate.netrsc.orgnih.gov Intramolecular cyclization of a molecule containing a 2-bromoethoxy group and a suitably positioned nucleophile can lead to the formation of cyclic ethers and other heterocyclic systems. researchgate.netnih.govyoutube.com For instance, the cyclization of 2-(2-bromoethoxy)-acetophenones under basic conditions can form five- to eight-membered oxygen-containing heterocycles. researchgate.net
In pharmaceutical synthesis, the introduction of an ethoxy linker is a common strategy to modulate the physicochemical properties of a drug molecule. The 2-bromoethoxy group can be used to install such a linker, which can then be further functionalized. For example, (2-bromoethyl)benzene, an analog of the bromoethoxy moiety, is a key intermediate in the synthesis of various therapeutic agents. nbinno.comnbinno.com
| Precursor Compound | Reaction Type | Resulting Structure/Application |
| 2-(2-bromoethoxy)-acetophenones | Intramolecular Cyclization | Oxygen-containing heterocycles |
| (2-Bromoethyl)benzene | Nucleophilic Substitution | Pharmaceutical intermediates |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-(2-bromoethoxy)pentane, both ¹H and ¹³C NMR provide critical data for an unambiguous structural assignment.
The ¹H NMR spectrum of this compound is predicted to display five distinct signals, corresponding to the five sets of chemically non-equivalent protons in the molecule. The symmetry in the 3-pentyl group, where the two ethyl substituents on the central carbon are identical, simplifies the spectrum.
The protons of the terminal methyl groups (CH₃) on the pentyl chain are expected to appear as a triplet in the upfield region, characteristic of alkyl protons. The adjacent methylene (B1212753) protons (CH₂) of the pentyl group would theoretically appear as a quartet due to coupling with the methyl protons. The single methine proton (CH) at the center of the pentane (B18724) structure, being adjacent to four equivalent methylene protons, is predicted to be a quintet.
The protons on the bromoethoxy side chain are influenced by electronegative atoms. The methylene protons adjacent to the ether oxygen (O-CH₂) are expected to be deshielded and appear as a triplet. The methylene protons directly bonded to the bromine atom (CH₂-Br) would be the most downfield signal, also appearing as a triplet due to coupling with the adjacent methylene group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH(CH₂CH₃ )₂ | 0.8 - 1.0 | Triplet | 6H |
| -CH(CH₂ CH₃)₂ | 1.4 - 1.6 | Quartet | 4H |
| -CH (CH₂CH₃)₂ | 3.3 - 3.5 | Quintet | 1H |
| -O-CH₂ -CH₂Br | 3.6 - 3.8 | Triplet | 2H |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
The predicted proton-decoupled ¹³C NMR spectrum of this compound should exhibit five unique signals, corresponding to the five distinct carbon environments. The symmetry of the 3-pentyl group results in the two methyl carbons being equivalent, and the two methylene carbons of the ethyl groups also being equivalent.
The signals for the alkyl carbons of the pentyl group are expected in the upfield region of the spectrum. The carbon atom attached to the ether oxygen (C-O) and the carbon bonded to the bromine atom (C-Br) will be significantly shifted downfield due to the deshielding effect of these electronegative atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH(CH₂CH₃ )₂ | 10 - 15 |
| -CH(CH₂ CH₃)₂ | 25 - 30 |
| -O-CH₂ -CH₂Br | 68 - 72 |
| -O-CH₂-CH₂ Br | 30 - 35 |
Note: Predicted values are based on typical chemical shift ranges for analogous carbon environments. weebly.compressbooks.pub
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is crucial for determining the elemental formula of a molecule. For this compound (C₇H₁₅BrO), the predicted monoisotopic mass is 194.03062 Da. uni.lu An experimental HRMS measurement would be expected to confirm this value with a high degree of precision.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in the molecular ion peak (M⁺) appearing as a pair of peaks (M and M+2) of almost identical intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. Predicted data for various adducts of the molecule further support its characterization. uni.lu
Table 3: Predicted HRMS Adduct Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 195.03790 |
| [M+Na]⁺ | 217.01984 |
| [M-H]⁻ | 193.02334 |
Source: PubChemLite uni.lu
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) Spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent features would include:
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³-hybridized carbons in the alkyl chains.
C-O stretching: A strong, distinct band in the 1100-1150 cm⁻¹ region, which is indicative of the ether linkage.
C-Br stretching: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹, corresponding to the carbon-bromine bond.
The absence of absorptions for other functional groups (e.g., a broad band around 3300 cm⁻¹ for O-H or a sharp band around 1700 cm⁻¹ for C=O) would help confirm the purity and structure of the compound.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| C-H | Bend | 1375 - 1465 | Medium |
| C-O (ether) | Stretch | 1100 - 1150 | Strong |
Table of Mentioned Compounds
| Compound Name |
|---|
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. wikipedia.org
While no specific crystal structure for this compound appears to be publicly available, the principles of X-ray crystallography allow for a hypothetical discussion of its solid-state structure. To perform this analysis, a single crystal of the compound would be required. nih.gov The crystal would be exposed to an X-ray beam, and the resulting diffraction pattern of angles and intensities would be measured. wikipedia.org This data allows for the calculation of an electron density map, from which the atomic positions can be determined.
Table 2: Key Concepts in X-ray Crystallographic Analysis
| Parameter | Description | Information Gained for this compound |
|---|---|---|
| Unit Cell | The basic repeating structural unit of a crystalline solid. | Dimensions and angles of the repeating lattice. |
| Space Group | Describes the symmetry elements of the crystal. | Information on molecular symmetry and packing. |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | Precise measurements of C-C, C-O, C-H, and C-Br bonds. |
| Bond Angles | The angle formed between three connected atoms. | Conformation of the pentane and ethoxy groups. |
| Intermolecular Interactions | Non-covalent forces between molecules (e.g., van der Waals, halogen bonds). | Understanding of crystal packing and solid-state stability. nih.govmanchester.ac.uk |
Computational Chemistry and Theoretical Investigations of 3 2 Bromoethoxy Pentane
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine molecular orbitals, electron distribution, and energy, thereby providing a detailed picture of molecular structure and stability.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is widely used to predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics.
For 3-(2-bromoethoxy)pentane, DFT calculations, often employing hybrid functionals like B3LYP, would be used to determine its most stable three-dimensional structure. The process involves an iterative energy minimization procedure that adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting data provides a precise geometric description of the molecule, which is the foundation for all further computational analysis.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformations or rotamers, often have distinct energy levels due to varying degrees of steric and electronic interactions.
The flexible alkyl chains and ether linkage in this compound allow for a variety of conformations. Key rotations would occur around the C-C bonds of the pentyl and ethoxy groups, as well as the C-O bonds of the ether linkage. Theoretical calculations can map the potential energy surface associated with these rotations to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For instance, the arrangement of the bulky bromoethyl and pentyl groups around the ether oxygen will significantly influence the molecule's preferred shape. The most stable conformers are typically those that minimize steric hindrance, such as anti arrangements of the largest substituents.
Note: The data in the table below is illustrative and represents plausible computational results for the relative stability of different conformers. Specific values would require dedicated DFT calculations.
| Conformer (Rotation about C-O bond) | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti-periplanar | 180 | 0.00 | Most stable conformer with minimal steric hindrance. |
| Gauche (Synclinal) | 60 | 0.85 | Less stable due to steric interaction between alkyl groups. |
| Eclipsed (Syn-periplanar) | 0 | 4.50 | Transition state, highest energy due to maximal steric repulsion. |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals can predict a molecule's behavior as an electron donor or acceptor.
For this compound, the HOMO is expected to be localized primarily on the atoms with lone pairs of electrons, namely the oxygen and bromine atoms. These sites represent the molecule's nucleophilic centers. Conversely, the LUMO is anticipated to be an antibonding orbital associated with the carbon-bromine (C-Br) bond. This localization indicates that the carbon atom attached to the bromine is the most electrophilic site, making it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
Note: The data in the table below is illustrative and represents plausible computational results for the frontier orbitals of this compound.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -10.5 | Oxygen and Bromine lone pairs |
| LUMO | -0.8 | σ* orbital of the C-Br bond |
| HOMO-LUMO Gap | 9.7 | N/A |
Local reactivity is described by functions like the Fukui function, which identifies the most reactive sites within a molecule. The Fukui function f(r) measures the change in electron density at a point r when the total number of electrons in the system changes. Specifically, the f+ function indicates susceptibility to nucleophilic attack (where an electron is added), while the f- function indicates susceptibility to electrophilic attack (where an electron is removed). For this compound, the carbon atom bonded to bromine is expected to have a high f+ value, confirming it as the primary electrophilic site.
Note: The data in the table below is illustrative and represents plausible computational results for the global reactivity indices of this compound.
| Global Reactivity Index | Symbol | Illustrative Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential | μ | -5.65 | Tendency of electrons to escape the system. |
| Chemical Hardness | η | 4.85 | Resistance to change in electron configuration. |
| Electrophilicity Index | ω | 3.30 | Propensity of the species to accept electrons. |
Intermolecular Interactions and Non-Covalent Bonding Analysis
While quantum chemical calculations describe the properties of an individual molecule, understanding its interactions with other molecules is crucial for predicting its physical properties and behavior in solution.
Hydrogen bonds are strong dipole-dipole interactions that occur when a hydrogen atom is bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine). Ethers, such as this compound, cannot act as hydrogen bond donors because they lack a hydrogen atom directly bonded to the oxygen. However, the lone pairs of electrons on the ether oxygen atom allow it to act as a hydrogen bond acceptor.
Computational methods can be used to model the interaction between this compound and potential hydrogen bond donors, such as water or alcohols. By calculating the geometry and interaction energy of such a complex, the strength and nature of the hydrogen bond can be quantified. These calculations would reveal the preferred orientation of the donor molecule relative to the ether oxygen and provide an estimate of the bond energy, which influences properties like solubility in protic solvents.
Weak Force Interactions (e.g., Reduced Density Gradient Analysis)
Theoretical and computational chemistry provide powerful tools for the investigation of weak, non-covalent interactions that are crucial in determining the conformational preferences and physicochemical properties of molecules. In the case of this compound, the flexible alkyl chains and the presence of heteroatoms (oxygen and bromine) give rise to a complex landscape of intramolecular weak forces. Reduced Density Gradient (RDG) analysis is a particularly insightful computational method used to visualize and characterize these interactions.
The RDG method is based on the electron density (ρ) and its first derivative. jussieu.frnih.gov The reduced density gradient, s(ρ), is a dimensionless quantity that highlights regions where the electron density is changing. nih.gov In areas of non-covalent interactions, which are characterized by low electron density, the RDG value approaches zero, creating so-called RDG isosurfaces. jussieu.frnih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to differentiate between various types of interactions. jussieu.frnih.gov
Typically, these interactions are visualized in 3D plots where the isosurfaces are color-coded:
Blue isosurfaces indicate strong attractive interactions, such as hydrogen bonds. arxiv.org
Green isosurfaces represent weaker attractive interactions, like van der Waals forces. arxiv.orgresearchgate.net
Red isosurfaces signify repulsive interactions, often due to steric hindrance. arxiv.org
While no specific RDG analysis studies have been published for this compound, based on its molecular structure and computational studies of analogous haloalkanes and ethers, several types of intramolecular weak interactions can be anticipated:
Dipole-Dipole Interactions: The presence of the electronegative oxygen and bromine atoms creates polar C-O and C-Br bonds, leading to local dipoles within the molecule. The alignment of these dipoles can result in stabilizing intramolecular interactions.
Weak Hydrogen Bonds: Although lacking conventional hydrogen bond donors, weak C-H···O and C-H···Br hydrogen bonds can form. In these interactions, an activated C-H bond acts as the donor, while the lone pairs of electrons on the oxygen or bromine atom act as the acceptor. These interactions, though weaker than traditional hydrogen bonds, can play a role in stabilizing specific conformations. In an RDG analysis, these would be visualized as small, bluish-green isosurfaces between the participating hydrogen and heteroatom.
Halogen Bonding: The bromine atom in this compound could potentially act as a halogen bond donor, interacting with the oxygen atom as an acceptor. This type of interaction, while more commonly observed intermolecularly, can also occur intramolecularly, influencing the molecular conformation.
The interplay of these weak forces dictates the three-dimensional structure of this compound. A hypothetical RDG analysis would likely reveal a large, delocalized green isosurface within the molecular cavity, indicative of widespread van der Waals forces. More localized, bluish-green spots would be expected between the bromine atom and nearby hydrogen atoms, or between the oxygen atom and hydrogen atoms on the pentyl group, signaling the presence of weak hydrogen bonds or other stabilizing electrostatic interactions. Regions of steric clash, particularly around the bulky bromine atom and the ethyl groups on the pentane (B18724) chain, would be identified by red isosurfaces.
A summary of the expected non-covalent interactions and their typical characteristics in an RDG analysis is presented in the table below.
| Interaction Type | Sign(λ₂)ρ (a.u.) Range | Typical RDG Isosurface Color | Expected Location in this compound |
| Steric Repulsion | > 0 (Positive) | Red | Between sterically hindered groups (e.g., near the bromine atom and bulky alkyl groups) |
| Van der Waals | ≈ 0 | Green | Between alkyl chains; across the molecular backbone |
| Weak Hydrogen Bond (C-H···O/Br) | < 0 (Slightly Negative) | Bluish-Green | Between the oxygen/bromine atom and nearby hydrogen atoms on the alkyl chains |
| Strong Attractive Interaction | < 0 (Negative) | Blue | Unlikely to be significant intramolecularly in this compound |
This theoretical framework provides a basis for understanding the conformational behavior of this compound, which is governed by a delicate balance of these varied and complex weak intramolecular forces. nih.govjussieu.fr
Applications in Advanced Organic Synthesis and Materials Science
Role as Key Precursors for Functionalized Organic Molecules
Theoretically, 3-(2-bromoethoxy)pentane could serve as a precursor for introducing the 3-(pentyloxy)ethyl group into various molecules. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Synthesis of Heterocyclic Compounds
While there are no specific examples in the literature of this compound being used to synthesize heterocyclic compounds, bromoalkoxy compounds, in general, can be employed in such syntheses. For instance, they can undergo intramolecular cyclization reactions or be used as building blocks in multi-component reactions to form rings containing oxygen or other heteroatoms. The ether oxygen in the this compound backbone could potentially participate in ring-forming reactions under specific conditions.
Building Blocks for Complex Natural Product Analogs
The synthesis of natural product analogs often involves the strategic assembly of various molecular fragments. youtube.comimperial.ac.uk A molecule like this compound could theoretically be incorporated as a side chain or a linker in a larger, more complex structure. However, there is no documented evidence of its use in the synthesis of any known natural product analogs. The choice of building blocks in natural product synthesis is highly specific and driven by the target molecule's structure, and it appears this compound has not been identified as a key synthon in this context.
Precursors for Advanced Material Scaffolds
Bromo-organic compounds can be utilized in the functionalization of polymers and other materials. The bromine atom can act as a site for grafting other molecules onto a material's surface or for initiating polymerization reactions. In theory, this compound could be used to introduce a flexible, ether-containing side chain into a material, potentially modifying its physical or chemical properties. However, there are no specific research findings to support the use of this compound as a precursor for advanced material scaffolds.
Contributions to Methodological Development in Organic Chemistry
Given the lack of documented applications, this compound has not made any notable contributions to the development of new methodologies in organic chemistry. The reactions it would be expected to undergo, such as nucleophilic substitution, are well-established, and there is no indication that this specific compound has been used to pioneer any novel synthetic strategies.
Environmental Chemistry and Fate of Brominated Ether Compounds
Degradation Pathways in Environmental Compartments
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons, typically from sunlight. For many brominated compounds, photolysis is a significant degradation pathway. For instance, polybrominated diphenyl ethers (PBDEs) can undergo photolytic degradation, leading to the removal of bromine atoms. epa.gov This process, known as reductive debromination, can result in the formation of less brominated, and sometimes more toxic, congeners. epa.govnih.gov The rate of photolytic degradation is influenced by factors such as the intensity of solar radiation and the specific chemical structure of the compound. epa.gov While direct studies on 3-(2-bromoethoxy)pentane are absent, it is plausible that the carbon-bromine bond in its structure would be susceptible to cleavage by ultraviolet (UV) radiation, initiating its breakdown in sunlit surface waters and the atmosphere.
Chemical degradation in the environment can occur through reactions such as hydrolysis and oxidation. Hydrolysis, the reaction with water, can be a degradation pathway for some alkyl halides, although the ether linkage is generally stable to hydrolysis under neutral pH conditions. Oxidation by reactive species in the atmosphere, such as hydroxyl radicals, is a primary degradation mechanism for many volatile organic compounds (VOCs).
Biological degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. The efficiency of biodegradation is dependent on the chemical structure of the compound and the presence of suitable microbial populations. frontiersin.org Some brominated compounds are known to be resistant to biodegradation, leading to their persistence in the environment. nih.gov However, some microorganisms have been shown to be capable of degrading certain brominated compounds under specific conditions. frontiersin.orgresearchgate.net The presence of the ether linkage and the bromine atom in this compound may influence its susceptibility to microbial attack. Different redox conditions, such as aerobic or anaerobic environments, can significantly affect the biodegradation pathways and rates. nih.gov
Environmental Persistence and Dissipation Kinetics
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down or removed. Persistence is often described in terms of a half-life, which is the time it takes for half of the initial amount of the substance to disappear. Chemicals with long half-lives are considered persistent and can pose a greater risk to the environment. nih.gov
The dissipation of a chemical from a specific environmental compartment, such as soil or water, is governed by its degradation rates as well as transport processes like volatilization and leaching. The kinetics of dissipation can be influenced by environmental factors including temperature, pH, and microbial activity. mdpi.com For brominated flame retardants like PBDEs, their persistence is a significant concern, as they can remain in the environment for long periods without significant degradation. nih.gov
| Parameter | Description | General Findings for Brominated Compounds |
| Persistence | The length of time a chemical remains in the environment. | Many brominated compounds, particularly PBDEs, are known to be persistent. nih.gov |
| Half-life | The time it takes for half of the initial amount of a substance to degrade or be removed. | Varies widely depending on the specific compound and environmental conditions. |
| Dissipation | The disappearance of a substance from a specific environmental compartment. | Influenced by degradation, volatilization, and leaching. |
Partitioning Behavior and Transport Potential
The way a chemical distributes itself between different environmental compartments—such as air, water, soil, and sediment—is known to be its partitioning behavior. This behavior is a key determinant of a compound's environmental transport and ultimate fate.
The soil-air partitioning coefficient (KSA) describes the equilibrium distribution of a chemical between the soil and the air. This parameter is crucial for understanding the volatilization of chemicals from soil surfaces. For volatile organic compounds (VOCs), partitioning into the atmosphere is a significant transport pathway. sc.edu The KSA is influenced by soil properties such as organic matter content and moisture, as well as the chemical's vapor pressure and water solubility. researchgate.netdss.go.thresearchgate.netnih.gov Compounds with a higher tendency to partition into the air are more likely to undergo long-range atmospheric transport.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(2-bromoethoxy)pentane, and how can reaction efficiency be validated?
- Methodological Answer : The Williamson ether synthesis is a primary method, involving the reaction of a sodium alkoxide (e.g., 3-pentanol derivative) with 2-bromoethyl bromide under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) are critical for minimizing elimination byproducts. Reaction progress can be monitored via GC-MS or TLC (Rf ~0.5 in hexane/ethyl acetate 4:1). Post-synthesis, purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using -NMR (δ 3.6–3.8 ppm for -OCHCHBr) and -NMR (δ 70–75 ppm for ether carbons) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be prioritized?
- Methodological Answer :
- NMR : Focus on the bromoethoxy group: -NMR signals at δ 3.4–3.6 ppm (-CHBr) and δ 3.6–3.8 ppm (-OCH-). -NMR should show δ 30–35 ppm for BrCH and δ 70–75 ppm for ether carbons.
- Mass Spectrometry : Look for molecular ion peaks at m/z 196 (CHBrO) and fragment ions at m/z 137 (loss of Br).
- IR : C-O-C stretching at 1100–1250 cm and C-Br at 500–600 cm. Cross-reference with databases like PubChem or Reaxys for validation .
Q. What are the predominant reaction pathways for this compound under basic or nucleophilic conditions?
- Methodological Answer :
- SN2 Substitution : In polar aprotic solvents (e.g., DMSO), nucleophiles (e.g., OH) replace the bromine atom, forming 3-(2-hydroxyethoxy)pentane. Monitor by tracking Br release via ion chromatography.
- E2 Elimination : In hot alcoholic KOH, β-hydrogen abstraction leads to 3-pentenyl ether derivatives. Use GC-MS to identify alkene byproducts (e.g., pentene isomers) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the competition between SN2 and E2 mechanisms in reactions involving this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 by stabilizing transition states via dipole interactions. Protic solvents (e.g., ethanol) promote E2 by destabilizing the nucleophile.
- Temperature : Elevated temperatures (>80°C) increase E2 prevalence (ΔG‡ for elimination is typically higher). Quantify using Arrhenius plots and kinetic studies.
- Experimental Design : Conduct parallel reactions in varying solvents (DMF, EtOH, THF) at 25°C and 80°C. Analyze product ratios via -NMR integration or GC-MS .
Q. How can researchers resolve contradictions in reported yields of this compound across literature studies?
- Methodological Answer :
- Variable Control : Standardize reagent purity (e.g., anhydrous NaH vs. NaOH), solvent drying methods, and inert atmospheres (N/Ar).
- Byproduct Analysis : Use HPLC or GC-MS to detect trace impurities (e.g., elimination products or unreacted starting materials).
- Case Study : A 2024 study (PubChem) reported 75% yield using NaH/THF, while a 2023 ECHA entry cited 60% with KCO/DMF. Replicate both protocols with controlled variables to identify optimal conditions .
Q. What computational approaches are suitable for modeling the transition states of this compound in substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model SN2 transition states. Compare activation energies for different leaving groups (Br vs. Cl).
- Molecular Dynamics : Simulate solvent effects on reaction trajectories in explicit solvent models (e.g., water vs. DMF).
- Validation : Cross-check computational results with experimental kinetic data (e.g., Eyring plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
